荧光汞乙酸酯

描述

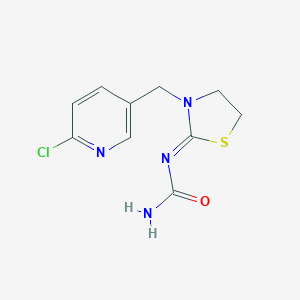

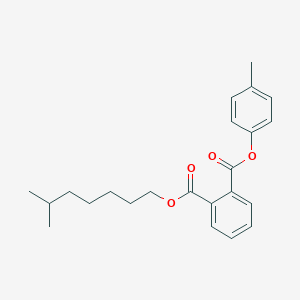

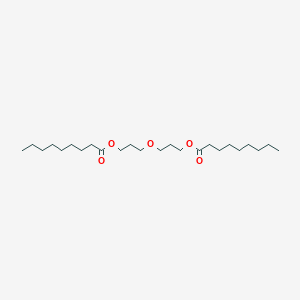

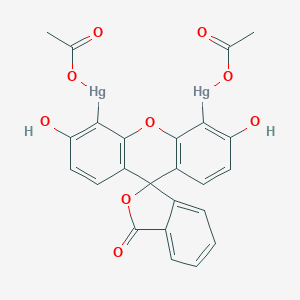

Fluorescein mercuriacetate is a compound that has been used in various studies . The structure assignment of fluorescein mercuric acetate is corrected to 4’,5’-bis (acetoxymercury)fluorescein .

Synthesis Analysis

Fluorescein mercuric acetate is synthesized with the help of various methods . The synthesis of such compounds is a topic of interest in the field of chemistry .Molecular Structure Analysis

The molecular structure of fluorescein mercuric acetate is corrected to 4’,5’-bis (acetoxymercury)fluorescein . The structure of this compound has been studied using NMR spectroscopy .Physical And Chemical Properties Analysis

Fluorescein mercuric acetate is a red powder . It is stored at temperatures between 2-8°C .科学研究应用

Mitochondrial Energized Processes

荧光汞乙酸酯选择性抑制线粒体的充能到充能扭曲构象转变,而不影响能量耦合的主要构象变化。这一特性使其成为研究线粒体功能和能量循环的有用工具 (Lee, Harris, & Green, 1969)。

Inhibition of Sorbitol Dehydrogenase

作为小牛肝山梨醇脱氢酶的不可逆抑制剂,荧光汞乙酸酯已被用于与酶抑制及其机制相关的研究。它与酶上的必需巯基反应,诱导构象变化 (Heitz, 1973)。

Nucleic Acid Studies

荧光汞乙酸酯结合到各种核酸上,改变它们的吸收和荧光特性。这一特性使其在核酸结构研究中的应用,包括DNA和RNA (Takeuchi & Maeda, 1976)。

Fluorescence and Electron Microscope Detection

荧光汞乙酸酯被用作巯基的特异性荧光染料,特别是在精子染色质原蛋白中-SH基团的超微结构检测中,突显了其在显微成像和细胞研究中的应用 (Biggiogera & Pellicciari, 1988)。

Geothermal Tracing

在地热研究中,荧光被用来追踪注入流体通过地热储层的路径。已研究了荧光的热稳定性和衰减动力学,以提高这种追踪方法的准确性 (Adams & Davis, 1991)。

Ophthalmology

荧光在眼科学中被广泛使用,有助于各种诊断程序,包括评估眼表完整性和眼内肿瘤。其独特的染色特性使其成为该领域中的有价值工具 (Norn, 1964)。

Cancer Research and Treatment

最近的研究探讨了荧光的抗增殖和细胞毒活性,特别是在光激活后。这对癌症研究和潜在的治疗应用有着重要意义 (Šranková等,2022)。

安全和危害

未来方向

Fluorescein molecules, including fluorescein mercuric acetate, are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure . Future research in this area is expected to lead to further advancements and expanded clinical applications .

属性

IUPAC Name |

acetyloxy-[5'-(acetyloxymercurio)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10O5.2C2H4O2.2Hg/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*1-2(3)4;;/h1-8,21-22H;2*1H3,(H,3,4);;/q;;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZMOZPZBXFCDN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Hg]C1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3[Hg]OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Hg2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

849.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein mercuriacetate | |

CAS RN |

3570-80-7, 32382-27-7 | |

| Record name | Fluorescein mercuric acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein mercuric acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032382277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein mercuric acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Fluorescein mercuriacetate help us understand the structure of enzymes?

A: Fluorescein mercuriacetate (FMA) is a useful tool for studying the structure of enzymes because it selectively binds to thiol groups (-SH) present in the amino acid cysteine. [] This binding can alter the enzyme's activity, providing clues about the role of specific cysteine residues in the enzyme's function. Additionally, FMA's fluorescence properties allow researchers to track its binding and study the enzyme's conformational changes upon interaction.

Q2: What did the research on rat liver acid phosphatase reveal about the enzyme's active site?

A: The research paper titled "Reactive thiol groups in rat liver acid phosphatase" [] utilized FMA to investigate the role of thiol groups in the enzyme's activity. By analyzing the enzyme's inactivation and the changes in FMA's fluorescence upon binding, the researchers concluded that rat liver acid phosphatase contains three reactive thiol groups per subunit, with one being essential for its activity. This suggests that this particular thiol group is likely located within or near the enzyme's active site.

Q3: Can you elaborate on the significance of protecting the enzyme with a substrate analogue during FMA interaction?

A: The research on rat liver acid phosphatase involved protecting the enzyme with Pi, a substrate analogue, before introducing FMA. [] This protection is crucial because it helps differentiate between essential and non-essential thiol groups. When the active site is occupied by Pi, FMA can only bind to non-essential thiol groups. Subsequent removal of Pi allows FMA to interact with the previously protected, essential thiol group, leading to enzyme inactivation. This approach helps pinpoint the cysteine residue directly involved in the enzyme's catalytic activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。